N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-nitrobenzamide
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Overview
Description
N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-nitrobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications This compound features a benzamide core with a 1-cyanocyclobutyl group, an ethoxy group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the benzamide.
Introduction of the 1-Cyanocyclobutyl Group: The next step involves the introduction of the 1-cyanocyclobutyl group. This can be achieved by reacting the benzamide intermediate with 1-cyanocyclobutyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydride).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-carboxybenzamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of an ethoxy group.
N-(1-cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide: Contains a cyclopentyloxy group and a methoxy group.
N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Features a thieno[2,3-b]pyridine ring and a trifluoromethyl group.
Uniqueness
N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and an ethoxy group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-4-ethoxy-N-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-22-13-6-5-11(9-12(13)18(20)21)14(19)17(2)15(10-16)7-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFBTOSNDWWRTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C)C2(CCC2)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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